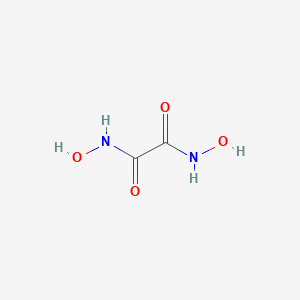

N,N'-Dihydroxyoxamide

Beschreibung

Eigenschaften

IUPAC Name |

N,N'-dihydroxyoxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O4/c5-1(3-7)2(6)4-8/h7-8H,(H,3,5)(H,4,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOWFDCCOFCZPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)NO)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061883 |

Source

|

| Record name | N,N'-Dihydroxyoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-60-1 |

Source

|

| Record name | Dihydroxyglyoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalyldihydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyglyoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediamide, N1,N2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dihydroxyoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dihydroxyoxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of N,N'-Dihydroxyoxamide

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Dihydroxyoxamide

Abstract

N,N'-Dihydroxyoxamide, a molecule integrating both oxamide and hydroxamic acid functionalities, presents significant interest as a sophisticated chelating agent and a versatile building block in medicinal and materials science. This technical guide provides a comprehensive framework for its synthesis via the nucleophilic acyl substitution of diethyl oxalate with hydroxylamine. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, field-tested experimental protocol, and outline the essential analytical techniques for comprehensive structural elucidation and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, verify, and utilize this compound.

Introduction: The Scientific Merit of N,N'-Dihydroxyoxamide

The N,N'-Dihydroxyoxamide molecule is a symmetrical structure featuring a C2 backbone with two amide linkages, each N-substituted with a hydroxyl group. This unique arrangement confers powerful bidentate chelating capabilities, analogous to siderophores, making it a compound of interest for sequestering metal ions.[1] The hydroxamic acid moieties (-CONHOH) are well-established pharmacophores known for their role in enzyme inhibition, particularly metalloenzymes. The synthesis and characterization of this compound are foundational steps for its exploration in various applications, from targeted drug delivery to the development of novel materials.

Synthesis of N,N'-Dihydroxyoxamide

Principle and Mechanistic Rationale

The synthesis of N,N'-Dihydroxyoxamide is achieved through a classic nucleophilic acyl substitution reaction.[2] The foundational logic involves the reaction of a primary amine, in this case, hydroxylamine (NH₂OH), with an ester, diethyl oxalate.

-

Electrophile: The carbonyl carbons of diethyl oxalate are highly electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent ethoxy group.

-

Nucleophile: Hydroxylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the attack on the ester's carbonyl carbon.

-

Stoichiometry: As a primary amine, hydroxylamine possesses two reactive N-H protons. This allows for a sequential, two-fold reaction with diethyl oxalate. A 2:1 molar ratio of hydroxylamine to diethyl oxalate is theoretically required to substitute both ester groups and form the final N,N'-disubstituted oxamide.[2]

-

Reaction Conditions: The reaction is typically performed under basic or alkaline conditions.[3] The base serves to deprotonate the hydroxylamine hydrochloride salt (a common starting material) to generate the free, more nucleophilic hydroxylamine. Furthermore, the reaction is often heated under reflux to provide the necessary activation energy and drive the reaction to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N'-Dihydroxyoxamide.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles.[2][3] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

-

Diethyl Oxalate (1.0 eq)

-

Hydroxylamine Hydrochloride (2.2 eq)

-

Potassium Hydroxide (KOH) (2.2 eq)

-

Methanol (Anhydrous)

Procedure:

-

Preparation of Free Hydroxylamine Solution: In a separate flask, dissolve hydroxylammonium hydrochloride (2.2 eq) in anhydrous methanol. To this stirring solution, add a stoichiometric equivalent of potassium hydroxide (2.2 eq). A white precipitate of potassium chloride (KCl) will form immediately. Allow the mixture to stir for 20-30 minutes at room temperature.

-

Isolation of Free Hydroxylamine: Remove the KCl precipitate by vacuum filtration. The resulting filtrate is a methanolic solution of free hydroxylamine. This step is critical as the free base is a much more effective nucleophile.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (1.0 eq) in anhydrous methanol.

-

Initiation of Reaction: Slowly add the prepared methanolic hydroxylamine solution to the stirring diethyl oxalate solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Crystallization: Upon completion, remove the flask from the heat source and allow it to cool slowly to room temperature. The N,N'-Dihydroxyoxamide product, which has limited solubility in cold methanol, should begin to crystallize.

-

Isolation: Further enhance crystallization by placing the flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or soluble impurities.[4] For higher purity, recrystallization from a suitable solvent system (e.g., methanol/water) may be performed.[5]

-

Drying: Dry the purified white solid product under vacuum to remove residual solvent.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized N,N'-Dihydroxyoxamide. The following section outlines the expected analytical data based on the compound's structure and general spectroscopic principles.[6][7]

Molecular Structure Diagram

Caption: Chemical structure of N,N'-Dihydroxyoxamide (C₂H₄N₂O₄).

Expected Analytical Data

The following table summarizes the expected quantitative and qualitative data from key analytical techniques.

| Technique | Parameter | Expected Result & Rationale |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | m/z = 121.02: Calculated for C₂H₅N₂O₄⁺. This confirms the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups. ~3200-3300 cm⁻¹ (broad): N-H stretching from the amide groups. ~1650-1680 cm⁻¹ (strong): C=O stretching (Amide I band), characteristic of the oxamide carbonyl.[8] |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~8-9 ppm (singlet, 2H): N-H protons. The chemical shift is typical for amide protons. ~9-10 ppm (singlet, 2H): O-H protons. These are often broad and may exchange with D₂O. Note: Due to the molecule's symmetry, only two signals are expected. Actual shifts depend on solvent and concentration. |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~158-162 ppm: C=O carbons. A single signal is expected due to the molecular symmetry, confirming the equivalence of the two amide carbonyl groups. |

| Melting Point | Temperature (°C) | Expected to be a solid with a defined melting point, indicating purity. Literature values should be consulted if available. |

| Elemental Analysis | % Composition | C: 20.01%, H: 3.36%, N: 23.33%, O: 53.30%: Confirms the empirical formula C₂H₄N₂O₄. |

Safety, Handling, and Disposal

As of the date of this document, comprehensive toxicological data for N,N'-Dihydroxyoxamide is not widely available. Therefore, the compound must be handled with the standard precautions applicable to new chemical entities.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[10]

-

Handling: Avoid direct contact with skin and eyes. Do not ingest. Keep containers tightly closed when not in use.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[12]

-

Disposal: Dispose of the chemical waste in accordance with local, regional, and national regulations. Do not dispose of it down the drain.[10]

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of N,N'-Dihydroxyoxamide. The outlined protocol, based on the well-established reaction between diethyl oxalate and hydroxylamine, is reliable and accessible. The comprehensive characterization plan ensures the structural integrity and purity of the final product, enabling its confident use in further research and development. Adherence to the described safety protocols is paramount to ensure safe handling in the laboratory.

References

- Vertex AI Search. (2018).

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich. (2024).

- Famico Trading Limited. (2015).

- ChemicalBook. (2024). N,N'-dihydroxyoxamide | 1687-60-1.

- ResearchGate. (n.d.). Reaction of ethyl oxalate and hydroxylamine to form oxalohydroxamic acid.

- Chemistry Stack Exchange. (2018).

- BenchChem. (2025).

- ECHEMI. (n.d.).

- ScienceDirect. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- PrepChem.com. (n.d.). Synthesis of N,N'-didodecyldithiooxamide.

- Chemistry Steps. (n.d.).

- PubMed. (n.d.). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory.

- Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oaepublish.com [oaepublish.com]

- 4. prepchem.com [prepchem.com]

- 5. US3839324A - Process for the purification of caprolactam - Google Patents [patents.google.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. fishersci.com [fishersci.com]

N,N'-Dihydroxyoxamide coordination chemistry principles

An In-depth Technical Guide to the Coordination Chemistry of N,N'-Dihydroxyoxamide for Researchers and Drug Development Professionals

Abstract

N,N'-dihydroxyoxamide (DHO), a deceptively simple ligand, presents a rich and versatile coordination chemistry landscape. Its structural features, particularly the presence of two hydroxamic acid moieties within an oxalamide backbone, enable a variety of coordination modes, leading to the formation of highly stable mono- and polynuclear metal complexes. This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the interaction of DHO with metal ions. We will explore its synthesis, structural properties, thermodynamics of complexation, and the key spectroscopic and analytical techniques used for characterization. Furthermore, we will discuss the functional implications of this chemistry, with a focus on applications in medicinal chemistry and drug development, where the ability to form stable chelates is paramount for designing enzyme inhibitors and therapeutic agents.

The Ligand: Synthesis and Fundamental Properties of N,N'-Dihydroxyoxamide (DHO)

N,N'-dihydroxyoxamide, also known as oxalohydroxamic acid, is the diamide derivative of oxalic acid and hydroxylamine. Its structure is notable for the presence of two vicinal hydroxamic acid functional groups, which are key to its potent metal-chelating properties.

Synthesis Protocol

The synthesis of DHO is typically achieved through the reaction of a dialkyl oxalate, such as diethyl oxalate, with hydroxylamine under basic conditions. The following protocol is a standard laboratory procedure.

Experimental Protocol: Synthesis of N,N'-Dihydroxyoxamide

-

Materials:

-

Diethyl oxalate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol

-

Distilled water

-

Ice bath, magnetic stirrer, round-bottom flask, filtration apparatus.

-

-

Procedure:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol. In a separate flask, dissolve a stoichiometric equivalent of KOH or NaOH in methanol. Cool both solutions in an ice bath.

-

Slowly add the methanolic base solution to the hydroxylamine hydrochloride solution with constant stirring. A precipitate of KCl or NaCl will form immediately. This step generates free hydroxylamine in solution.

-

Filter the mixture to remove the salt precipitate, yielding a clear methanolic solution of hydroxylamine.

-

To the filtrate, slowly add a solution of diethyl oxalate (0.5 equivalents with respect to the initial hydroxylamine) in methanol, while maintaining the temperature with an ice bath.

-

Allow the reaction mixture to stir at room temperature for several hours. A white precipitate of N,N'-dihydroxyoxamide will gradually form.

-

Collect the product by vacuum filtration, wash with a small amount of cold methanol to remove unreacted starting materials, and then with water.

-

Dry the product under vacuum to yield pure N,N'-dihydroxyoxamide as a white crystalline solid.

-

-

Causality and Insights: The use of a strong base is crucial to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile. The reaction is typically performed at low temperatures initially to control the exothermic reaction between the ester and the amine.

Structural and Physicochemical Properties

DHO exists predominantly in the keto tautomeric form but can exhibit keto-enol tautomerism, which influences its coordination behavior.[1] The molecule's planarity and the presence of both N- and O-donor atoms make it an excellent chelating agent.

The hydroxamic acid groups confer acidic properties. The pKa values for the deprotonation of the N-OH protons are crucial for understanding the pH-dependent nature of its metal complexation. Coordination to a metal ion can significantly lower the pKa of the hydroxyl protons, facilitating deprotonation and stabilizing the resulting complex.[2]

Core Principles of DHO Coordination Chemistry

The versatility of DHO as a ligand stems from the multiple donor atoms (two nitrogen and two oxygen atoms) and the rotational freedom around the central C-C bond.

Coordination Modes and the Chelate Effect

DHO can coordinate to metal ions in several ways, primarily acting as a bidentate or a bridging ligand.

-

N,O-Bidentate Chelation: The most common coordination mode involves the deprotonation of a hydroxyl group and coordination of the nitrogen and oxygen atoms of the same hydroxamic acid moiety to a single metal center, forming a stable five-membered chelate ring.

-

N,N'-Bidentate Chelation: Upon deprotonation of both hydroxyl groups, the two nitrogen atoms can coordinate to a metal center, forming a five-membered ring.

-

Bridging Ligand: DHO can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. This is often observed in the solid state.[3]

The formation of five-membered chelate rings with metal ions is a key feature of DHO's coordinating ability. This phenomenon, known as the chelate effect , describes the enhanced thermodynamic stability of complexes containing chelate rings compared to analogous complexes with monodentate ligands.[4][5] The stability increase is primarily due to a favorable entropic change upon ligand substitution, as multiple solvent molecules are displaced by a single chelating ligand.[4]

Caption: The Chelate Effect: Favorable entropy drives stability.

Factors Influencing Complex Formation

-

pH of the Medium: The pH is the most critical factor. At low pH, the ligand is protonated and less likely to coordinate. As the pH increases, the hydroxyl protons are removed, generating the anionic form (DHO²⁻), which is a much stronger coordinating agent. The optimal pH for complexation depends on the specific metal ion and its hydrolysis constants.

-

Nature of the Metal Ion: DHO, with its combination of nitrogen and hard oxygen donor atoms, can coordinate with a wide range of metal ions. It shows high affinity for hard and borderline metal ions, including transition metals like Cu(II), Ni(II), Co(II), Fe(III), and Zn(II), as well as lanthanides.[6][7] The stability of these complexes often follows the Irving-Williams series.[8]

-

Stoichiometry: The metal-to-ligand ratio can influence the structure of the resulting complex. While 1:1 and 1:2 (metal:ligand) complexes are common, polynuclear structures can form under specific concentrations.

Characterization of DHO-Metal Complexes

A multi-technique approach is essential to fully characterize the structure and properties of DHO-metal complexes.

Caption: Workflow for the characterization of DHO-metal complexes.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's coordination sites. Upon complexation, characteristic shifts in vibrational frequencies are observed.[9]

-

ν(O-H) band: The broad O-H stretching band (around 3400-3200 cm⁻¹) of the free ligand often disappears or diminishes, indicating deprotonation upon coordination.[9]

-

ν(C=O) band (Amide I): The carbonyl stretch (around 1650 cm⁻¹) may shift, typically to a lower wavenumber, if the carbonyl oxygen is involved in coordination or if the electronic structure of the amide is altered.

-

ν(C=N) band: The C=N stretch of the oxime group (around 1665 cm⁻¹) is expected to shift upon coordination through the nitrogen atom.[10]

-

ν(N-O) band: The N-O stretch (around 945 cm⁻¹) is sensitive to coordination and often shifts to a higher frequency.

-

New Bands: The appearance of new bands at lower frequencies (below 600 cm⁻¹) can be attributed to the formation of Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds.[11]

-

-

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and the coordination geometry around the metal center.[12]

-

Ligand-Based Transitions: The π → π* and n → π* transitions of the DHO ligand are typically observed in the UV region. These bands may shift (bathochromic or hypsochromic shift) upon coordination.

-

d-d Transitions: For transition metal complexes, weak absorptions in the visible region corresponding to d-d electronic transitions can provide evidence for the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[13][14]

-

Ligand-to-Metal Charge Transfer (LMCT): Intense LMCT bands may appear, often in the near-UV or visible region, which are characteristic of the coordinated system.

-

Structural and Thermal Analysis

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of a complex in the solid state.[3][15] It provides unambiguous information on bond lengths, bond angles, coordination number, geometry, and intermolecular interactions like hydrogen bonding.[16][17]

-

Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice solvent molecules.[9] The decomposition pattern can provide insights into the composition of the complex.

Table 1: Typical Spectroscopic Data for DHO and its Metal Complexes

| Feature | Free DHO (Typical) | Coordinated DHO (Typical Change) | Information Gained |

| IR: ν(O-H) | ~3300 cm⁻¹ (broad) | Disappears or weakens | Deprotonation of hydroxyl group |

| IR: ν(C=O) | ~1650 cm⁻¹ | Shift to lower cm⁻¹ | Involvement of carbonyl oxygen |

| IR: ν(N-O) | ~950 cm⁻¹ | Shift to higher cm⁻¹ | Coordination via N and O atoms |

| IR: M-N/M-O | Not present | ~400-600 cm⁻¹ (new) | Direct evidence of coordination |

| UV-Vis: π→π* | ~210 nm | Shift upon coordination | Perturbation of ligand electronics |

| UV-Vis: d-d | Not present | Visible region (weak) | Coordination geometry of metal |

Applications in Drug Development

The ability of DHO and related ligands to form stable complexes with biologically relevant metal ions is the foundation of their application in medicinal chemistry.

Enzyme Inhibition

Many enzymes, known as metalloenzymes, require a metal ion cofactor in their active site for catalytic activity. Chelating agents like DHO can inhibit these enzymes by sequestering the essential metal ion or by binding directly to the metal center in the active site, blocking substrate access.

-

Urease Inhibition: Urease, a nickel-dependent enzyme, is a virulence factor for bacteria like Helicobacter pylori. Hydroxamic acid derivatives are known inhibitors of urease, and DHO-metal complexes represent a promising class of compounds for this application.

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy.[18] While DHO itself is not a primary example, related structures like hydroxyamidines are potent IDO1 inhibitors.[18] The design principles, involving chelation of the active site iron, are directly applicable and highlight the potential for DHO derivatives in this field.

Therapeutic Agents

The coordination complexes of DHO can themselves exhibit biological activity.

-

Antimicrobial and Antifungal Agents: The chelation of a metal ion can enhance the lipophilicity of a ligand, facilitating its transport across microbial cell membranes. The resulting complex can then disrupt cellular processes, leading to antimicrobial effects.

-

Anticancer Agents: Certain metal complexes, particularly those of platinum, ruthenium, and copper, are known to have cytotoxic effects against cancer cells.[19] The DHO ligand can be used to tune the stability, solubility, and reactivity of such complexes to improve their therapeutic index.

Conclusion and Future Outlook

N,N'-dihydroxyoxamide is a versatile and powerful chelating agent whose coordination chemistry is governed by fundamental principles of thermodynamics, pH-dependence, and metal-ligand interactions. Its ability to form highly stable, multi-ring chelate structures with a variety of metal ions makes it a valuable building block in supramolecular chemistry and materials science. For researchers in drug development, a thorough understanding of these principles is crucial for the rational design of novel metalloenzyme inhibitors and metal-based therapeutic agents. Future research will likely focus on synthesizing functionalized DHO derivatives to fine-tune their steric and electronic properties, thereby enhancing their selectivity and efficacy for specific biological targets.

References

-

Taylor & Francis Online. (n.d.). Oxime ligands: Organometallic synthesis and catalysis. Retrieved from [Link]

-

Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 181, 147–175. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

MDPI. (2022). Oxygen Binding by Co(II) Complexes with Oxime-Containing Schiff Bases in Solution. Molecules, 27(15), 5035. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative thermodynamic stabilities of metal-ligand complexes discussed... Retrieved from [Link]

-

Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-tridentate Schiff base metal(III) complexes. Results in Chemistry, 7, 101344. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic studies of N-functionalized macrocyclic hydroxamic acid and its complexes. Retrieved from [Link]

-

MDPI. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Inorganics, 11(5), 195. Retrieved from [Link]

-

University of Calicut. (n.d.). UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. Retrieved from [Link] (Note: Direct deep link unavailable, search for the title on the university website's chemistry resources).

-

ScienceDirect. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Minerals Engineering, 209, 108621. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 5.1: Thermodynamic Stability of Metal Complexes. Retrieved from [Link]

-

SlideShare. (n.d.). Thermodynamic and Kinetic aspects of metal complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray Crystal Structure of Bis[oxamide dioximato-κ 2 N , N′ ](oxamide dioxime-κ 2 N , N′ )cobalt(III) Perchlorate Hexahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Bimetallic transition metal complexes of 2,3-dihydroxy-N'1,N'4-bis((2-hydroxynaphthalen-1-yl)methylene)succinohydrazide ligand as a new class of bioactive compounds; Synthesis, Characterization and cytotoxic evaluation. Retrieved from [Link]

-

PubMed. (2002). Synthesis and studies on metal coordination with a novel carboxyamide ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2789-2794. Retrieved from [Link]

-

National Institutes of Health. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1237–1243. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N'-didodecyldithiooxamide. Retrieved from [Link]

-

IRIS Unibas. (2025). Structural, Spectroscopic, and Docking Analysis of N,O-Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High-Fat Diet Mice. Retrieved from [Link]

-

International Journal of Research and Review. (2019). Synthesis , Characterization And Powder X-Ray Diffraction Studies Of Cobalt(III) And Vanadium(IV) Complexes With N,N'-Bis(Salicylidene)Ethylenediamine. Retrieved from [Link]

-

ResearchGate. (2022). Importance of Coordination Chemistry and Role of Sulfonamide Derived Compounds in Biological Activity -A Review. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - 4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Retrieved from [Link]

- Google Patents. (n.d.). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.

-

I.K. Press. (2016). SPECTROSCOPIC CHARACTERIZATION AND MOLECULAR MODELING OF BIOACTIVE PYRIDINE CARBOXYAMIDE COMPLEXES. Journal of Applied Chemical Science International, 6(1), 45-57. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation into Coordination States of Diglycolamide and Dioxaoctanediamide Complexes with Lanthanide Elements Using Spectroscopic Methods. Retrieved from [Link]

- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

-

Infoscience. (n.d.). Coordination Chemistry Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 6.1: Structures of Metal Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). A series of d transition metal coordination complexes: Structures and comparative study of surface electron behaviors (n= 9, 8, 7, 6, 5). Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of N,N-diethylamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray crystal structures of 5, with ellipsoids at 50 % probability. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal amides. Retrieved from [Link]

-

ACS Publications. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 664-665. Retrieved from [Link]

-

Chemistry LibreTexts. (2026). 9.3: Nomenclature and Ligands. Retrieved from [Link]

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thermodynamic and Kinetic aspects of metal complexes. | PPT [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. vpscience.org [vpscience.org]

- 8. Synthesis and studies on metal coordination with a novel carboxyamide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. ikprress.org [ikprress.org]

- 12. iris.unibas.it [iris.unibas.it]

- 13. ijirmf.com [ijirmf.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Foreword: Unveiling the Molecular Signature of N,N'-Dihydroxyoxamide

An In-Depth Technical Guide to the Spectroscopic Properties of N,N'-Dihydroxyoxamide

N,N'-Dihydroxyoxamide, also known as ethanedihydroxamic acid, is a molecule of significant interest in coordination chemistry and organic synthesis.[1] Its symmetrical structure, featuring two hydroxamic acid functional groups, imparts unique chemical properties, including a strong capacity for hydrogen bonding and the ability to act as a chelating ligand for various metal ions.[1] Understanding the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and the characterization of its reaction products and metallic complexes.

This guide provides a comprehensive analysis of the spectroscopic signature of N,N'-Dihydroxyoxamide. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that explains the causal links between the molecule's structure and its spectral output. We will explore the insights gained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Each section is designed as a self-validating system, where the data from one technique corroborates the findings of another, ensuring a trustworthy and authoritative characterization.

Molecular Structure and Key Functional Groups

To interpret the spectroscopic data, we must first understand the molecule's architecture. N,N'-Dihydroxyoxamide (C₂H₄N₂O₄) possesses a simple yet functionally rich structure.

Caption: Chemical structure of N,N'-Dihydroxyoxamide (C₂H₄N₂O₄).

Key structural features that dictate its spectroscopic properties include:

-

Amide Carbonyl Groups (C=O): These will produce strong, characteristic signals in IR and ¹³C NMR spectra.

-

N-H and O-H Bonds: These are exchangeable protons, readily identified in ¹H NMR, and produce distinct, often broad, stretching bands in IR spectroscopy due to hydrogen bonding.[1]

-

Plane of Symmetry: The molecule's symmetry simplifies its NMR spectra, as chemically equivalent atoms will have identical chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[2] For N,N'-Dihydroxyoxamide, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

Due to the molecule's symmetry, only two signals are expected in the ¹H NMR spectrum, corresponding to the N-H and O-H protons.

Expected ¹H NMR Data (in DMSO-d₆):

-

N-H protons: A signal in the range of 9.0-11.0 ppm.

-

O-H protons: A signal in the range of 9.0-12.0 ppm.

Causality: The strong deshielding (high ppm values) of these protons is due to the electron-withdrawing effect of the adjacent carbonyl and nitrogen/oxygen atoms. The exact chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, these exchangeable protons are typically observed as distinct, somewhat broad singlets.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of N,N'-Dihydroxyoxamide and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

-

Expertise & Trustworthiness: DMSO-d₆ is the solvent of choice because its residual proton signal does not overlap with the expected analyte signals, and it allows for the observation of exchangeable N-H and O-H protons, which would be lost in D₂O.[3]

-

-

D₂O Exchange (Confirmation): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

-

Self-Validation: The signals corresponding to the N-H and O-H protons will disappear or significantly diminish upon D₂O addition. This is a classic confirmatory test for exchangeable protons, verifying the signal assignments.[3]

-

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Acquisition Parameters: Standard ¹H acquisition parameters are typically sufficient. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.

¹³C and ¹⁵N NMR Spectroscopy

-

¹³C NMR: Due to symmetry, only one signal is expected for the two equivalent carbonyl carbons. This signal is typically found in the range of 155-165 ppm, characteristic of an amide carbonyl carbon.

-

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment.[4] A single signal would be expected. Isotopic enrichment may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[2]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[5] The IR spectrum of N,N'-Dihydroxyoxamide is dominated by absorptions from its O-H, N-H, and C=O bonds.

Data Presentation: Key IR Absorptions

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H | Stretch | 3200 - 3500 | Strong, Broad | Broadness is due to extensive intermolecular hydrogen bonding.[1] |

| N-H | Stretch | 3100 - 3300 | Medium, Broad | Often overlaps with the O-H band, contributing to a broad absorption feature. |

| C=O (Amide I) | Stretch | 1630 - 1690 | Very Strong | This is one of the most intense and useful absorptions in the IR spectrum.[6][7] |

| N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong | In-plane bending, characteristic of secondary amides. |

| C-N | Stretch | 1200 - 1350 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid N,N'-Dihydroxyoxamide powder directly onto the ATR crystal.

-

Expertise & Trustworthiness: ATR is a modern, rapid technique for solid samples that requires minimal preparation and avoids complications associated with KBr pellets (e.g., moisture absorption).

-

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, apply pressure to the sample using the ATR anvil to ensure good contact.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-500 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance (%T) versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted by the instrument software.

Caption: A generalized workflow for the spectroscopic characterization of a pure compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule.[8] Molecules with π-systems and non-bonding electrons (n), such as N,N'-Dihydroxyoxamide, can absorb UV or visible light to promote these electrons to higher energy anti-bonding orbitals.

-

Chromophores: The key chromophores in N,N'-Dihydroxyoxamide are the carbonyl groups (C=O) and the N-OH functionalities.

-

Expected Transitions: Two primary electronic transitions are expected:

-

π → π* transition: An intense absorption band, typically at a shorter wavelength (e.g., < 220 nm).

-

n → π* transition: A less intense (often called "forbidden") absorption band at a longer wavelength (e.g., > 250 nm).[8]

-

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of N,N'-Dihydroxyoxamide in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the micromolar (µM) range.

-

Causality: The solvent must be chosen carefully as it can influence the wavelength of maximum absorption (λmax) and must not absorb in the same region as the analyte.[9]

-

-

Instrument Setup:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use a pair of matched quartz cuvettes (one for the sample, one for a solvent blank). Glass or plastic cuvettes are unsuitable as they absorb UV radiation.

-

-

Data Acquisition:

-

First, run a baseline correction with the cuvettes filled only with the solvent.

-

Next, fill the sample cuvette with the analyte solution and acquire the absorption spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis: The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance, λmax, and the molar absorptivity (ε) should be reported.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Expected Value | Technique | Notes |

| Molecular Formula | C₂H₄N₂O₄ | - | - |

| Molecular Weight | 120.064 g/mol | - | Average mass.[11] |

| Monoisotopic Mass | 120.017105 Da | HRMS | Exact mass used for high-resolution confirmation.[12] |

| [M+H]⁺ | 121.02438 m/z | ESI-MS (+) | Protonated molecule, common in positive ion electrospray.[12] |

| [M+Na]⁺ | 143.00632 m/z | ESI-MS (+) | Sodium adduct, frequently observed.[12] |

| [M-H]⁻ | 119.00983 m/z | ESI-MS (-) | Deprotonated molecule, common in negative ion electrospray.[12] |

Experimental Protocol: High-Resolution MS (HRMS) via ESI

-

Sample Preparation: Prepare a very dilute solution (e.g., 1-10 µg/mL) of N,N'-Dihydroxyoxamide in a solvent suitable for electrospray ionization (ESI), such as a methanol/water mixture, often with a trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Instrument Setup:

-

Mass Spectrometer: An ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Acquire data in both positive and negative ion modes to observe different adducts.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 m/z).

-

Data Analysis:

-

Self-Validation: The primary goal is to find the ion corresponding to the exact mass of the molecule (e.g., [M+H]⁺). The experimentally measured mass should be within 5 ppm of the theoretical calculated mass for the formula C₂H₅N₂O₄⁺ (for the [M+H]⁺ ion). This provides unambiguous confirmation of the elemental composition.

-

Caption: Intermolecular hydrogen bonding in N,N'-Dihydroxyoxamide.

Conclusion: A Synergistic Spectroscopic Profile

The spectroscopic characterization of N,N'-Dihydroxyoxamide is a prime example of synergistic analytical science. NMR confirms the molecule's symmetric C-C backbone and the presence of exchangeable N-H and O-H protons. IR spectroscopy validates the key functional groups—amide C=O, N-H, and O-H—and provides evidence of strong hydrogen bonding. UV-Vis spectroscopy reveals the electronic transitions of the amide chromophores, while high-resolution mass spectrometry provides unequivocal confirmation of the compound's elemental formula and molecular weight. Together, these techniques provide a detailed and self-validating molecular signature, forming the bedrock for any further research or application involving this versatile compound.

References

-

MOLBASE. N,N'-dihydroxyoxamide | 1687-60-1. [Link]

-

PubChem. N,n'-dihydroxyoxamide (C2H4N2O4). [Link]

-

Chemsrc. Ethanediamide,N1,N2-dihydroxy- | CAS#:1687-60-1. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001882). [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of N1´,N2´-dihydroxy-N1,N2- bis(pyridine-2-ylmethyl)ethanediimidamide and Its Mono and Dinuclear Zn(II), Cd(II) and Hg(II) Complexes. [Link]

-

SpringerLink. Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. [Link]

-

University of Regensburg. IR Spectroscopy. [Link]

-

PubMed. Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. [Link]

-

SciSpace. Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

PubMed. Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. [Link]

-

The Royal Society of Chemistry. SI for enamine N-Oxide paper 130514. [Link]

-

MDPI. Synthesis and Characterization of Dithiooxamidate-Bridged Polynuclear Ni Complexes. [Link]

-

PubMed. Computational Amide I 2D IR Spectroscopy as a Probe of Protein Structure and Dynamics. [Link]

-

Khan Academy. UV/Vis spectroscopy. [Link]

-

ResearchGate. (A) UV-vis absorption spectra of all compounds. (B) XRD patterns of.... [Link]

-

PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

-

PubMed. Mass spectrometric peptide mapping analysis and structural characterization of dihydrodiol dehydrogenase isoenzymes. [Link]

-

RSC Publishing. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. [Link]

-

YouTube. NMR - 8. Special Features. [Link]

-

ResearchGate. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Computational Amide I 2D IR Spectroscopy as a Probe of Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric peptide mapping analysis and structural characterization of dihydrodiol dehydrogenase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbase.com [molbase.com]

- 12. PubChemLite - N,n'-dihydroxyoxamide (C2H4N2O4) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to Theoretical Studies on N,N'-Dihydroxyoxamide Metal Complexes

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of N,N'-Dihydroxyoxamide (DHOX) and its metal complexes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with advanced computational protocols. We delve into the structural, electronic, and thermodynamic properties of DHOX chelates, underpinned by Density Functional Theory (DFT) and other quantum chemical methods. The guide offers not only a robust theoretical framework but also practical, step-by-step workflows for computational analysis, aiming to bridge the gap between theoretical predictions and experimental validation. By elucidating the causal relationships between molecular structure and chemical reactivity, this work serves as an authoritative resource for designing novel metal-based therapeutic agents and functional materials.

Introduction: The Significance of N,N'-Dihydroxyoxamide as a Chelating Agent

N,N'-Dihydroxyoxamide (DHOX), a simple yet versatile bidentate ligand, has garnered significant attention in coordination chemistry. Its ability to form stable five-membered chelate rings with a wide array of metal ions makes it a compelling candidate for various applications, including catalysis, materials science, and, most notably, medicinal inorganic chemistry.[1][2][3] The coordination of bioactive organic molecules to metal centers can overcome limitations of traditional organic drugs, such as high systemic toxicity and drug resistance.[1] The unique electronic and structural properties of the DHOX ligand, characterized by its two hydroxamic acid functionalities, allow it to stabilize metal ions in various oxidation states, thereby modulating their redox potential and reactivity.

The therapeutic potential of metal complexes is often linked to their ability to interact with biological targets like DNA and proteins.[4] Theoretical studies provide an invaluable lens through which we can understand and predict these interactions at a molecular level. By employing computational models, researchers can elucidate the geometric and electronic structures of DHOX metal complexes, rationalize their spectroscopic signatures, and predict their stability and reactivity. This in-silico approach not only complements experimental findings but also accelerates the rational design of new metal-based drugs with enhanced efficacy and reduced side effects.[5]

Theoretical Foundations and Computational Methodologies

The cornerstone of modern theoretical studies on coordination compounds is quantum chemistry, with Density Functional Theory (DFT) being the most widely employed method due to its favorable balance of accuracy and computational cost.[6] This section will outline the key theoretical concepts and the practical application of these methods in studying DHOX metal complexes.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. The central tenet of DFT is that the ground-state energy of a system can be determined from its electron density. This is a significant simplification over traditional wavefunction-based methods, which deal with the much more complex many-electron wavefunction.

The choice of the functional and basis set is critical for obtaining accurate results. For transition metal complexes, hybrid functionals such as B3LYP are often used, as they incorporate a portion of the exact Hartree-Fock exchange, which can improve the description of electron correlation.[7][8] The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is frequently employed for the metal atoms, as it includes effective core potentials (ECPs) to account for relativistic effects, while standard basis sets like 6-31G(d) are used for the lighter atoms (C, H, N, O).[7][8]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug development, docking is used to predict the binding mode and affinity of a ligand (e.g., a DHOX metal complex) to the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.[8][9]

Workflow for Theoretical Analysis

A typical computational workflow for studying DHOX metal complexes involves several key steps, as illustrated in the diagram below. This process ensures a systematic and validated approach to predicting the properties of these compounds.

Caption: A typical workflow for the theoretical study of DHOX metal complexes.

Structural and Electronic Properties of DHOX Metal Complexes

The coordination of DHOX to a metal ion results in the formation of a five-membered chelate ring. The geometry of the resulting complex is dictated by the coordination number and the electronic configuration of the central metal ion.[10][11] Common geometries include tetrahedral, square planar, and octahedral.[10][11][12]

Geometry Optimization and Stability

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a crucial first step in any theoretical study, as the optimized geometry is used for all subsequent calculations. Frequency calculations should always be performed after a geometry optimization to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

The stability of the metal complexes can be compared by analyzing their total energies. A more negative total energy indicates a more stable complex.[9] Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator of chemical reactivity. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[7]

| Complex | Metal Ion | Coordination Geometry | Total Energy (Hartree) | HOMO-LUMO Gap (eV) |

| [Ni(DHOX)₂] | Ni(II) | Square Planar | -1052.345 | 3.21 |

| [Cu(DHOX)₂] | Cu(II) | Distorted Square Planar | -1128.789 | 2.89 |

| [Zn(DHOX)₂] | Zn(II) | Tetrahedral | -1205.123 | 3.56 |

| [Co(DHOX)₃]⁻ | Co(III) | Octahedral | -1578.456 | 3.87 |

Table 1: Representative theoretical data for selected DHOX metal complexes. Note: These values are illustrative and will vary depending on the specific computational method used.

Spectroscopic Properties

Theoretical calculations can be used to predict the infrared (IR) and UV-Visible (UV-Vis) spectra of DHOX metal complexes. The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the coordination mode of the ligand.[13] Shifts in the characteristic vibrational bands of the C=O and N-O groups upon complexation provide strong evidence for coordination.[13]

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to the UV-Vis absorption bands. These calculations can help to assign the observed spectral features to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Applications in Drug Development

The unique properties of metal complexes make them attractive candidates for the development of new therapeutic agents.[1][2][3][4] The coordination of a ligand like DHOX to a metal ion can enhance its biological activity.[4] Theoretical studies play a crucial role in understanding the structure-activity relationships of these complexes and in guiding the design of new drug candidates.

Anticancer and Antimicrobial Agents

Many metal complexes exhibit significant anticancer and antimicrobial properties.[5][8][9] The mechanism of action often involves the interaction of the complex with DNA or essential enzymes in the cell. Molecular docking studies can be used to investigate these interactions and to identify the key binding sites.[8][9] The diagram below illustrates the chelation of a metal ion by DHOX, a fundamental interaction in the formation of these potentially therapeutic complexes.

Caption: Chelation of a metal ion by the N,N'-Dihydroxyoxamide ligand.

Experimental Protocols for Theoretical Studies

This section provides a detailed, step-by-step methodology for performing a theoretical study on a DHOX metal complex using the Gaussian software package.

Protocol: Geometry Optimization and Frequency Analysis

-

Input File Preparation:

-

Create an input file (e.g., complex.gjf) with the initial coordinates of the DHOX metal complex.

-

Specify the charge and multiplicity of the complex.

-

Define the level of theory (e.g., B3LYP/LANL2DZ for the metal and 6-31G(d) for other atoms).

-

Include the Opt and Freq keywords in the route section to request a geometry optimization followed by a frequency calculation.

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program.

-

-

Analysis of Results:

-

Open the output file (e.g., complex.log) in a visualization program like GaussView.

-

Verify that the optimization has converged.

-

Check the frequency calculation results to ensure that there are no imaginary frequencies, confirming that the optimized structure is a true minimum.

-

Analyze the optimized geometry, including bond lengths, bond angles, and dihedral angles.

-

Visualize the calculated IR spectrum and compare it with experimental data if available.

-

Conclusion and Future Perspectives

Theoretical studies provide a powerful and indispensable tool for understanding the chemistry of N,N'-Dihydroxyoxamide metal complexes. By combining quantum chemical calculations with molecular modeling techniques, researchers can gain deep insights into the structural, electronic, and reactive properties of these compounds. This knowledge is critical for the rational design of new metal-based drugs and functional materials with tailored properties. As computational resources continue to grow and theoretical methods become more sophisticated, we can expect that in-silico studies will play an even more prominent role in the discovery and development of novel DHOX metal complexes for a wide range of applications.

References

- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- - Digital Commons @ Michigan Tech. (2024). Digital Commons @ Michigan Tech.

- Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand - PMC - NIH. (2025). PMC - NIH.

- Spectroscopic and Theoretical Studies on Metal Complexes. Friedrich-Alexander-Universität Erlangen-Nürnberg.

- Spectroscopic studies, DFT calculations, cytotoxicity activity, and docking stimulation of novel metal complexes of Sch… - OUCI. Ovidius University Annals of Chemistry.

- Synthesis, Spectroscopic Characterization, DFT Calculations, Antibacterial Activity, and Molecular Docking Analysis of Ni(II), Zn(II), Sb(III), and U(VI) Metal Complexes Derived from a Nitrogen-Sulfur Schiff Base - ResearchGate. (2023).

- Transition-metal Complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide: synthesis, characterization, Biological Activities, ADMET and Drug-Likeness Analysis | Request PDF - ResearchGate.

- Spectroscopic studies, DFT calculations, thermal analysis, anti-cancer evaluation of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide | Request PDF - ResearchGate. (2025).

- Pharmaceutical Applications of Metal Complexes and Derived M

- Synthesis and studies on metal coordination with a novel carboxyamide ligand - PubMed. (2002). PubMed.

- Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer - Oriental Journal of Chemistry. Oriental Journal of Chemistry.

- Studies on some rare earth metal complexes: Ten- and six-coordinated complexes of an unsymmetrical aminoacid deriv

- METAL COMPLEXES IN DRUG RESEARCH - A REVIEW - Ijmra.us. International Journal of Engineering and Scientific Research.

- Transition metal complexes and their application in drugs and cosmetics A Review - Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research.

- Chapter 23 Chemistry of Coordination Compounds. University of North Florida.

- Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi‐target inhibitors of SARS‐CoV‐2 - PMC - PubMed Central. Applied Organometallic Chemistry.

- Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine - MDPI. (2024). MDPI.

- Terminology and Nomenclature of Coordination Compounds. - YouTube. (2020). YouTube.

- Chapter 24!

- Bonding Theories in Coordination Compounds. (2018). University of Babylon.

- Ultra-inert lanthanide chelates as mass tags for multiplexed bioanalysis - PMC - NIH. (2024). PMC - NIH.

Sources

- 1. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmra.us [ijmra.us]

- 3. jocpr.com [jocpr.com]

- 4. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic and Theoretical Studies on Metal Complexes - Department of Chemistry and Pharmacy [chemistry.nat.fau.eu]

- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 8. Spectroscopic studies, DFT calculations, cytotoxicity activity, and docking stimulation of novel metal complexes of Sch… [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Dihydroxyoxamide: A Symmetrical Synthon for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dihydroxyoxamide, a structurally symmetric and highly functionalized molecule, is emerging as a potent and versatile building block in modern organic synthesis. Possessing two N-hydroxyamide moieties, it offers a unique combination of nucleophilicity, acidity, and exceptional metal chelation properties. This guide provides an in-depth exploration of N,N'-dihydroxyoxamide, from its fundamental synthesis to its application in the construction of complex heterocyclic scaffolds and its role as a sophisticated ligand in coordination chemistry. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the knowledge to effectively harness this remarkable reagent.

Introduction and Molecular Overview

N,N'-Dihydroxyoxamide (CAS No: 1687-60-1) is a simple yet elegant molecule characterized by a central oxalyl core flanked by two N-hydroxyamide groups.[1] Its symmetrical structure and the presence of four heteroatoms with lone pair electrons (two nitrogen, two oxygen) bestow upon it a rich and diverse reactivity profile. The N-hydroxyamide functional group, a well-known pharmacophore and a powerful metal-binding motif, makes this compound particularly attractive for applications in medicinal chemistry and materials science.[2]

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₂H₄N₂O₄ | [1] |

| Molecular Weight | 120.064 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| XlogP (predicted) | -0.6 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

The planarity of the central oxamide backbone, inferred from crystal structures of related dithiooxamides and N,N'-dialkyloxamides, suggests a rigid scaffold ideal for constructing well-defined molecular architectures.[4][5] The two N-hydroxy groups can act as nucleophiles, proton donors, or engage in cyclization reactions, making N,N'-dihydroxyoxamide a linchpin for chemical diversity.

Diagram: Molecular Structure of N,N'-Dihydroxyoxamide

Caption: Chemical structure of N,N'-dihydroxyoxamide (C₂H₄N₂O₄).

Synthesis of N,N'-Dihydroxyoxamide

The most direct and efficient synthesis of N,N'-dihydroxyoxamide involves the base-mediated reaction of a dialkyl oxalate, such as diethyl oxalate, with hydroxylamine. This reaction is a classic ester aminolysis, where the nucleophilic hydroxylamine displaces the ethoxy groups of the ester. The use of hydroxylamine hydrochloride requires a base to first liberate the free hydroxylamine.

Causality in Synthesis:

-

Choice of Ester: Diethyl oxalate is a common, inexpensive, and relatively safe starting material.

-

Base: A strong base like sodium methoxide or potassium hydroxide is required to deprotonate the hydroxylamine hydrochloride salt, generating the free, nucleophilic hydroxylamine in situ. An excess of base is used to drive the reaction to completion.[6][7]

-

Temperature Control: The reaction is typically performed at low temperatures (0-10 °C) to minimize side reactions and potential degradation of the hydroxylamine and the product.

-

Solvent: A polar protic solvent like methanol or ethanol is ideal as it readily dissolves the reactants and intermediates.[8]

Diagram: Synthetic Pathway

Caption: General workflow for the synthesis of N,N'-dihydroxyoxamide.

Detailed Experimental Protocol: Synthesis of N,N'-Dihydroxyoxamide

Materials:

-

Diethyl oxalate (1.0 eq)

-

Hydroxylamine hydrochloride (2.2 eq)

-

Sodium methoxide (2.5 eq) or Potassium hydroxide (2.5 eq)

-

Anhydrous Methanol

-

2M Hydrochloric Acid

-

Deionized water

Procedure:

-

A solution of hydroxylamine hydrochloride (2.2 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Under vigorous stirring, a solution of sodium methoxide (2.5 eq) in methanol is added dropwise, maintaining the temperature below 10 °C. The formation of a white precipitate (NaCl) will be observed.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of free hydroxylamine.

-

Diethyl oxalate (1.0 eq) is then added dropwise to the reaction mixture, again ensuring the temperature does not exceed 10 °C.

-

The reaction is stirred at 0-5 °C for 2-3 hours and then allowed to warm to room temperature and stirred overnight.

-

The resulting slurry is cooled again to 0 °C, and the pH is carefully adjusted to ~6-7 using 2M HCl. This step neutralizes excess base and protonates the product, aiding precipitation.

-

The precipitated white solid is collected by vacuum filtration and washed with a small amount of cold deionized water, followed by a cold methanol wash to remove salts and unreacted starting materials.

-

The product, N,N'-dihydroxyoxamide, is dried under vacuum to yield a white crystalline solid.

Applications as a Versatile Building Block

The true power of N,N'-dihydroxyoxamide lies in its ability to serve as a symmetrical precursor for more complex molecular frameworks.

Synthesis of Heterocyclic Compounds

N,N'-Dihydroxyoxamide is an ideal precursor for the synthesis of molecules containing two 1,2,4-oxadiazole rings linked by a single bond. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, often used as a bioisosteric replacement for ester or amide groups.[3]

The synthesis is typically achieved through a double cyclodehydration reaction with an orthoester, such as triethyl orthoformate, in the presence of a dehydrating agent or under high-temperature conditions.[9][10]

Diagram: Heterocycle Formation

Caption: Synthesis of a bi-oxadiazole scaffold from N,N'-dihydroxyoxamide.

Representative Protocol: Synthesis of 3,3'-Bi(1,2,4-oxadiazole)

Materials:

-

N,N'-dihydroxyoxamide (1.0 eq)

-

Triethyl orthoformate (excess, ~5-10 eq)

-

(Optional) Acetic anhydride as a catalyst/dehydrating agent[11]

Procedure:

-

N,N'-dihydroxyoxamide (1.0 eq) is suspended in a large excess of triethyl orthoformate.

-

The mixture is heated to reflux (typically 140-150 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

During the reaction, ethanol is formed as a byproduct and can be removed by distillation to drive the equilibrium towards the product.

-

After the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure 3,3'-Bi(1,2,4-oxadiazole).

Ligand in Coordination Chemistry

The N-hydroxyamide moiety is a classic bidentate O,O-donor ligand, forming highly stable five-membered chelate rings with a wide range of metal ions.[12] N,N'-dihydroxyoxamide, possessing two such functionalities, can act as a powerful tetradentate ligand, capable of coordinating to a single metal center or bridging two metal centers. This makes it a compelling candidate for constructing coordination polymers, metal-organic frameworks (MOFs), and novel catalysts.[13][14]

Coordination Modes:

-

Bidentate Chelation: One N-hydroxyamide group coordinates to a metal center.

-

Tetradentate Bridging: The molecule acts as a bridge between two metal centers, with each metal being chelated by one N-hydroxyamide group.

-

Tetradentate Planar: The molecule coordinates to a single metal ion using all four donor atoms (two N-OH oxygens and two C=O oxygens), a mode particularly suited for square planar metal ions like Cu(II) or Ni(II).[15]

Diagram: Metal Chelation

Caption: Proposed tetradentate coordination of N,N'-dihydroxyoxamide to a metal center (M).

Safety and Handling

While N,N'-dihydroxyoxamide itself has not been extensively profiled, its functional groups suggest prudent handling procedures are necessary. Based on data for related compounds like hydroxylamines and oxamides, the following precautions should be observed.[16]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Inhalation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. May cause respiratory irritation.[18]

-

Skin and Eye Contact: Avoid contact with skin and eyes. The compound is expected to be an irritant. In case of contact, rinse thoroughly with water.[16][19]

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and strong acids. Keep the container tightly closed.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

N,N'-dihydroxyoxamide represents a powerful, yet underutilized, building block in synthetic chemistry. Its straightforward synthesis, combined with its symmetric and highly functionalized nature, provides a reliable platform for creating diverse and complex molecular architectures. The ability to readily form bi-heterocyclic systems and act as a robust tetradentate ligand opens up significant opportunities in drug discovery, catalysis, and materials science. Future research will likely focus on exploring the full scope of its reactivity, developing asymmetric transformations, and characterizing the properties of its novel metal complexes and polymeric materials.

References

-

CHEMTREC. (2018). Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). Reaction of ethyl oxalate and hydroxylamine to form oxalohydroxamic acid. [Link]

-

PubChem. (n.d.). N,n'-dihydroxyoxamide. [Link]

- Google Patents. (n.d.). CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.

- Google Patents. (n.d.). US7358394B2 - Process for preparing N,N′-dialkoxy-N, N′-dialkyl oxamide.

-

Famico Trading Limited. (2015). SAFETY DATA SHEET - DEHA anhydrous. [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. [Link]

-

MDPI. (n.d.). N,N′-Dibutyloxamide. [Link]

-

National Institute of Standards and Technology. (n.d.). N,N'-dihydroxyoxamide. [Link]

-

MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

-

MDPI. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. [Link]

- Google Patents. (n.d.). US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)

-

Preprints.org. (2025). A Serendipitous Synthesis of N,N'-Diethyloxamide: Crystallographic and Computational Analysis of its Solid-State Structure. [Link]

-

Scilit. (n.d.). One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

-

Indian Academy of Sciences. (n.d.). Studies on some rare earth metal complexes: Ten- and six-coordinated complexes of an unsymmetrical aminoacid derivative. [Link]

-

PubMed. (2002). Synthesis and studies on metal coordination with a novel carboxyamide ligand. [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. [Link]

-